Cas no 1396866-01-5 (2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide)
![2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide structure](https://ja.kuujia.com/scimg/cas/1396866-01-5x500.png)
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide 化学的及び物理的性質
名前と識別子
-
- VU0543538-1
- 2,2-dimethyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide
- AKOS024547822
- F6286-0013
- 1396866-01-5
- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)pivalamide
- 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide
-
- インチ: 1S/C13H18F3N3O/c1-8-7-9(13(14,15)16)19-10(18-8)5-6-17-11(20)12(2,3)4/h7H,5-6H2,1-4H3,(H,17,20)
- InChIKey: DFIOQBGDDVGVBD-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C)=NC(CCNC(C(C)(C)C)=O)=N1)(F)F
計算された属性
- せいみつぶんしりょう: 289.14019669g/mol
- どういたいしつりょう: 289.14019669g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 54.9Ų
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6286-0013-2mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6286-0013-25mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 90%+ | 25mg |
$163.5 | 2023-04-26 | |
Life Chemicals | F6286-0013-30mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 90%+ | 30mg |
$178.5 | 2023-04-26 | |
Life Chemicals | F6286-0013-3mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6286-0013-4mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6286-0013-1mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6286-0013-20mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 90%+ | 20mg |
$148.5 | 2023-04-26 | |
Life Chemicals | F6286-0013-50mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 90%+ | 50mg |
$240.0 | 2023-04-26 | |
Life Chemicals | F6286-0013-10mg |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6286-0013-5μmol |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide |
1396866-01-5 | 5μmol |
$94.5 | 2023-09-09 |
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide 関連文献
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamideに関する追加情報
Introduction to 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide (CAS No. 1396866-01-5)
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide, identified by its Chemical Abstracts Service (CAS) number 1396866-01-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a pyrimidine core and alkyl chains, suggests a high degree of versatility in its chemical reactivity and biological interactions.
The structural motif of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide incorporates several key features that make it a compelling candidate for further investigation. The pyrimidine ring, a well-known scaffold in medicinal chemistry, is often employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. Specifically, the 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl moiety introduces both lipophilic and electronegative elements, which can modulate the compound's pharmacokinetic properties and binding affinity.
In recent years, there has been a growing emphasis on the development of small molecules that can modulate cellular processes through precise targeting of biological pathways. The alkyl chain extending from the nitrogen atom in this compound provides a flexible region that can be tailored to optimize interactions with biological targets. This structural feature is particularly relevant in the context of drug design, where fine-tuning of molecular geometry is crucial for achieving high efficacy and selectivity.
One of the most intriguing aspects of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide is its potential role in modulating inflammatory and immunological pathways. The pyrimidine derivative class of compounds has been extensively studied for their anti-inflammatory properties, with several drugs already on the market exhibiting significant therapeutic benefits. The introduction of a trifluoromethyl group further enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging high-throughput virtual screening techniques, scientists have been able to identify promising candidates for further experimental validation. In this context, CAS No. 1396866-01-5 has emerged as a compound of interest due to its structural features that align with known pharmacophores responsible for biological activity. These computational studies have hinted at potential applications in treating conditions such as autoimmune disorders and chronic inflammation.
The synthesis of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis requires careful optimization to ensure high yield and purity. Key steps include the formation of the pyrimidine ring via condensation reactions and subsequent functionalization with alkyl chains. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline these processes.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses provide critical insights into the molecular structure and conformational preferences of CAS No. 1396866-01-5, which are essential for understanding its biological behavior. Additionally, computational modeling techniques are used to predict how the molecule will interact with potential targets at the atomic level.
In vitro studies have begun to explore the biological activity of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide across various cellular models. Initial results suggest that the compound exhibits moderate activity against certain inflammatory markers, indicating its potential as an anti-inflammatory agent. Furthermore, preliminary toxicity assays have shown no significant adverse effects at tested concentrations, suggesting a favorable safety profile.
The next phase in the development of this compound involves preclinical studies in animal models to assess its efficacy and pharmacokinetic properties further. These studies will provide valuable data on how CAS No. 1396866-01-5 behaves in vivo and will help determine optimal dosing regimens for future clinical trials. Collaborations between synthetic chemists and biologists are essential to ensure that these studies are designed effectively and that meaningful conclusions can be drawn.
As research progresses, it is anticipated that additional derivatives of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide will be synthesized and evaluated for their therapeutic potential. The flexibility provided by the alkyl chain allows for numerous structural modifications without altering core pharmacophoric features necessary for biological activity. This adaptability makes it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs.
The broader implications of this research extend beyond individual therapeutic applications. The development of novel small molecules like CAS No. 1396866-01-5 contributes to our understanding of disease mechanisms at a molecular level and provides new tools for modulating biological processes therapeutically. As computational methods continue to improve and high-throughput screening becomes more efficient, compounds like this one will play an increasingly important role in accelerating drug discovery pipelines.
1396866-01-5 (2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide) 関連製品
- 59186-41-3(sodium; 1-sulfonatooxyhexadecane; 1-sulfonatooxyoctadecane)
- 1225833-84-0(2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid)
- 1515988-59-6(2-Hydroxybenzo[d]oxazole-4-sulfonyl chloride)
- 225939-34-4(3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)
- 1599772-39-0(3-(3-bromo-1,4-dichlorobutan-2-yl)oxyoxetane)
- 14925-11-2(N-Phenyl-4-(trifluoromethyl)aniline)
- 1121634-73-8(3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine)
- 897621-09-9(5-chloro-2-methoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)
- 2287286-83-1(1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazol-4-ol)
- 1289584-92-4((R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride)




